

Spectroscopic Profile of Anhalamine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Anhalamine hydrochloride	
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Abstract

This technical guide provides a summary of available spectroscopic data for anhalamine and its hydrochloride salt. Anhalamine is a naturally occurring psychoactive alkaloid found in certain cacti, and its hydrochloride salt is a common form for handling and research. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for **anhalamine hydrochloride**, this guide includes data for the free base, anhalamine, and predicted data for the hydrochloride salt where noted. Generalized experimental protocols for the spectroscopic analysis of alkaloids are also provided.

Chemical Structure

Anhalamine

IUPAC Name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol



Anhalamine Hydrochloride

• Molecular Formula: C11H16ClNO3

• Molecular Weight: 245.70 g/mol

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data specifically for **anhalamine hydrochloride** has been identified in publicly available literature. The data presented below is for the free base, anhalamine. The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the chemical shifts of nearby protons and carbons.

Table 1: ¹H NMR Spectroscopic Data of Anhalamine (Free Base)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-5	6.54	S	-
OCH₃-6	3.84	S	-
OCH₃-7	3.82	S	-
H-1	~3.9-4.0	m	-
H-3	~3.1-3.2	t	~6.0

| H-4 | ~2.7-2.8 | t | ~6.0 |

Table 2: 13C NMR Spectroscopic Data of Anhalamine (Free Base)



Carbon	Chemical Shift (ppm)
C-8a	~145.5
C-6	~145.2
C-7	~140.8
C-4a	~125.1
C-8	~115.6
C-5	~109.8
OCH ₃ -6	~56.1
OCH₃-7	~55.9
C-1	~50.2
C-3	~41.5

| C-4 | ~28.9 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Specific experimental IR data for **anhalamine hydrochloride** is not readily available. The data below is for the free base, anhalamine. The IR spectrum of **anhalamine hydrochloride** would be expected to show a broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration of an amine salt.

Table 3: IR Absorption Bands of Anhalamine (Free Base)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3600	Broad	O-H stretch (phenolic)
~3300-3400	Medium	N-H stretch
~2800-3000	Medium-Strong	C-H stretch (aliphatic and aromatic)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1200-1300	Strong	C-O stretch (aryl ether)

| ~1000-1100 | Strong | C-O stretch (methoxy) |

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of anhalamine hydrochloride.

Table 4: Predicted Mass Spectrometry Data for Anhalamine Hydrochloride

Adduct	Predicted m/z
[M+H]+	210.1125
[M+Na] ⁺	232.0944
[M-H] ⁻	208.0979
[M+NH ₄] ⁺	227.1390

| [M+K]⁺ | 248.0684 |

Data obtained from PubChem.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **anhalamine hydrochloride** are not available. The following are generalized protocols for the analysis of



tetrahydroisoquinoline alkaloids and their hydrochloride salts.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD for hydrochloride salts; CDCl₃ for the free base).
 Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).



IR Spectroscopy

- Sample Preparation (for hydrochloride salt):
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

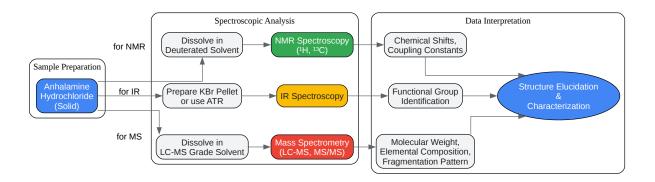
- Sample Preparation: Prepare a dilute solution of the analyte (1-10 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).
- Data Acquisition (ESI-MS):
 - Ionization Mode: Positive ion mode is typically used for alkaloids.



- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: Adjusted to obtain a stable spray.
- Drying Gas Temperature: 250-350 °C.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the protonated molecule ([M+H]+) using collision-induced dissociation (CID) and analyze the resulting fragment ions.

Visualization of Experimental Workflow

As specific experimental workflows for **anhalamine hydrochloride** were not found, a generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt is presented below.



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Caption: Generalized workflow for the spectroscopic analysis of an alkaloid hydrochloride salt.

Conclusion

This technical guide summarizes the currently available spectroscopic data for anhalamine and its hydrochloride salt. While experimental data for the free base is accessible, there is a notable lack of published experimental NMR and IR data specifically for **anhalamine hydrochloride**. The provided generalized protocols offer a starting point for researchers aiming to acquire this data. Further experimental work is required to fully characterize the spectroscopic properties of **anhalamine hydrochloride**, which will be invaluable for future research and development involving this compound.

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